molecular formula C24H24Cl2N2O4 B12017137 4-[4-(Allyloxy)benzoyl]-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-[4-(Allyloxy)benzoyl]-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12017137
M. Wt: 475.4 g/mol
InChI Key: MANNAECTAHJGGY-XDOYNYLZSA-N
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Description

4-[4-(Allyloxy)benzoyl]-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a molecular formula of C24H24Cl2N2O4 and a molecular weight of 475.376 g/mol . This compound is known for its unique structure, which includes an allyloxybenzoyl group, a dichlorophenyl group, and a dimethylaminoethyl group attached to a pyrrolone ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 4-[4-(Allyloxy)benzoyl]-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves multiple steps. The general synthetic route includes the following steps:

    Formation of the Allyloxybenzoyl Intermediate: This step involves the reaction of allyl alcohol with 4-hydroxybenzoyl chloride in the presence of a base such as pyridine to form 4-(allyloxy)benzoyl chloride.

    Coupling with Dichlorophenyl Group: The 4-(allyloxy)benzoyl chloride is then reacted with 3,4-dichloroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate product.

    Cyclization and Hydroxylation: The intermediate product undergoes cyclization and hydroxylation reactions to form the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

4-[4-(Allyloxy)benzoyl]-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or the pyrrolone ring.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of ester or amide bonds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[4-(Allyloxy)benzoyl]-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-[4-(Allyloxy)benzoyl]-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

4-[4-(Allyloxy)benzoyl]-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can be compared with similar compounds such as:

Properties

Molecular Formula

C24H24Cl2N2O4

Molecular Weight

475.4 g/mol

IUPAC Name

(4Z)-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C24H24Cl2N2O4/c1-4-13-32-17-8-5-15(6-9-17)22(29)20-21(16-7-10-18(25)19(26)14-16)28(12-11-27(2)3)24(31)23(20)30/h4-10,14,21,29H,1,11-13H2,2-3H3/b22-20-

InChI Key

MANNAECTAHJGGY-XDOYNYLZSA-N

Isomeric SMILES

CN(C)CCN1C(/C(=C(\C2=CC=C(C=C2)OCC=C)/O)/C(=O)C1=O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CN(C)CCN1C(C(=C(C2=CC=C(C=C2)OCC=C)O)C(=O)C1=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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